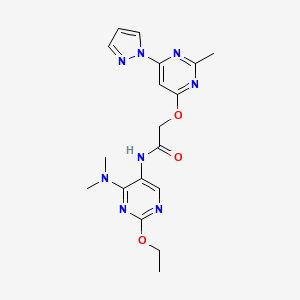
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H22N8O3 and its molecular weight is 398.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the various aspects of its biological activity, including mechanisms of action, biochemical pathways, and comparative analyses with similar compounds.
Chemical Structure and Properties
Compound A is characterized by its complex structure, which includes a pyrimidine core substituted with dimethylamino and ethoxy groups, as well as a pyrazole moiety. The molecular formula is C15H17N5O3, with a molecular weight of approximately 305.33 g/mol. The compound's unique combination of functional groups contributes to its biological activity.
Target Enzymes
The primary target of Compound A is carbonic anhydrase IX (CA IX) , an enzyme that plays a crucial role in tumor cell metabolism. By inhibiting CA IX, Compound A shifts the metabolic processes of tumor cells from aerobic to anaerobic glycolysis, which is often associated with increased cell proliferation and survival in hypoxic conditions typical of tumor microenvironments.
Mode of Action
The inhibition of CA IX leads to:
- Decreased tumor cell proliferation : This is achieved through altered metabolic pathways that affect energy production and cellular growth.
- Induction of apoptosis : The metabolic stress induced by CA IX inhibition can trigger programmed cell death in cancer cells .
Biochemical Pathways
The inhibition of CA IX by Compound A has significant implications for tumor biology:
- Altered pH Regulation : CA IX regulates intracellular pH, and its inhibition can lead to acidification within tumor cells, further promoting apoptosis.
- Impact on Hypoxia-Inducible Factors (HIFs) : By affecting the cellular response to hypoxia, the compound may influence the expression of various genes involved in angiogenesis and metastasis .
Comparative Analysis with Similar Compounds
To understand the unique properties of Compound A, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | Contains a dimethylamino group | Catalytic activity in organic synthesis |
| N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide | Benzene sulfonamide derivative | Inhibitor of CA IX, potential anti-cancer activity |
| N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide | Furan derivative | Antimicrobial properties |
Compound A stands out due to its dual targeting mechanism involving both enzyme inhibition and modulation of metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to Compound A. For instance:
- Antitumor Activity : Research has shown that derivatives targeting CA IX exhibit significant antitumor effects in various cancer models. In vitro studies demonstrated that compounds inhibiting CA IX led to reduced viability in hypoxic cancer cell lines .
- Inhibitory Profiles : Inhibitory assays revealed that Compound A has a submicromolar IC50 against CA IX, indicating potent activity compared to other known inhibitors .
- Synergistic Effects : Combination therapies using Compound A with other chemotherapeutics have shown enhanced efficacy in preclinical models, suggesting potential for clinical applications in multi-drug regimens .
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O3/c1-5-28-18-19-10-13(17(24-18)25(3)4)23-15(27)11-29-16-9-14(21-12(2)22-16)26-8-6-7-20-26/h6-10H,5,11H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNIEIRUDCZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














